
Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution reactions.
Introduction of the Aminobenzyl Group: This step involves the reaction of the pyrimidine core with 4-aminobenzylamine under controlled conditions.
Esterification: The final step includes the esterification of the carboxylate group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-((4-aminophenyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate
- Ethyl 2-((4-methylbenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of the aminobenzyl group and the ethoxy-oxoethoxy moiety can confer distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H22N4O5 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
ethyl 2-[(4-aminophenyl)methylamino]-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N4O5/c1-3-25-15(23)11-27-16-14(17(24)26-4-2)10-21-18(22-16)20-9-12-5-7-13(19)8-6-12/h5-8,10H,3-4,9,11,19H2,1-2H3,(H,20,21,22) |
InChI-Schlüssel |
CVRRPWPHPVBQPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


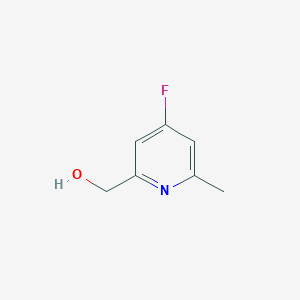
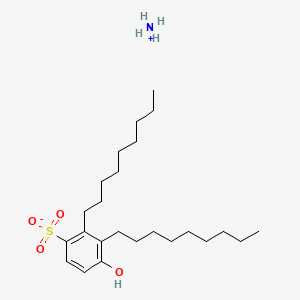
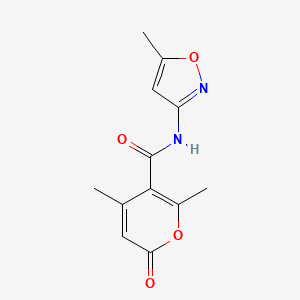
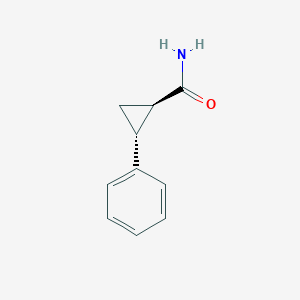
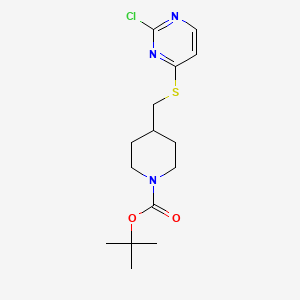
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
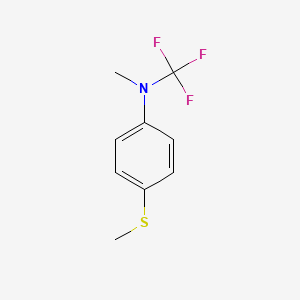
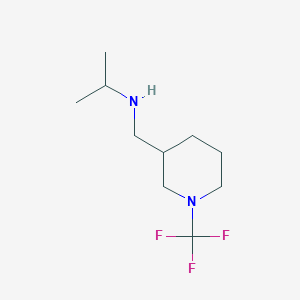
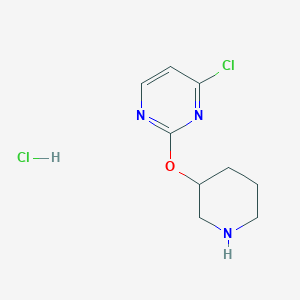
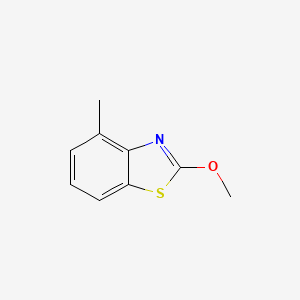
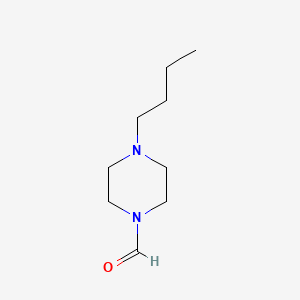
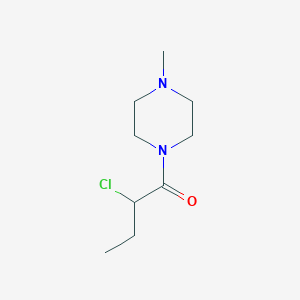
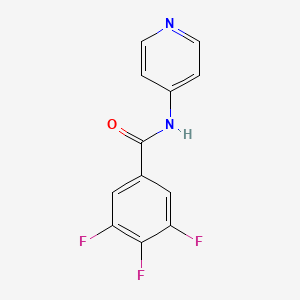
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)
